molecular formula C7H19O3PSi B13823699 Diethyl (trimethylsilyl)phosphonate CAS No. 52057-48-4

Diethyl (trimethylsilyl)phosphonate

Cat. No.: B13823699
CAS No.: 52057-48-4
M. Wt: 210.28 g/mol
InChI Key: VSZFYBLSMQWXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (trimethylsilyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (trimethylsilyl)phosphonate can be synthesized through the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. This reaction typically occurs at room temperature (20°C) and yields this compound with a conversion rate of approximately 76% . Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (trimethylsilyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hexamethyldisilazane, chloro(trimethyl)silane, and various bases. Reaction conditions often involve room temperature or mild heating, with catalysts like zinc(II) chloride or palladium to enhance reaction efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various phosphonates, while cross-coupling reactions can produce aryl phosphonates .

Scientific Research Applications

Diethyl (trimethylsilyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (trimethylsilyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Trimethylsilyl phosphite
  • Diethyl (difluoro(trimethylsilyl)methyl)phosphonate

Uniqueness

Diethyl (trimethylsilyl)phosphonate is unique due to the presence of both diethyl and trimethylsilyl groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers enhanced stability and reactivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

52057-48-4

Molecular Formula

C7H19O3PSi

Molecular Weight

210.28 g/mol

IUPAC Name

diethoxyphosphoryl(trimethyl)silane

InChI

InChI=1S/C7H19O3PSi/c1-6-9-11(8,10-7-2)12(3,4)5/h6-7H2,1-5H3

InChI Key

VSZFYBLSMQWXDL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.